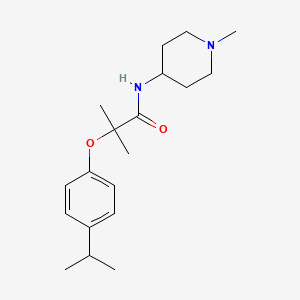
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This chemical compound has gained attention in scientific research due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD). In
Wirkmechanismus
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The D4 receptor is involved in the regulation of dopamine release in these regions, and its dysfunction has been implicated in the pathophysiology of schizophrenia and ADHD. By blocking the D4 receptor, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide may modulate the release of dopamine in these regions, leading to therapeutic effects.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a high affinity for the dopamine D4 receptor, with a dissociation constant (Kd) of 0.47 nM. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is selective for the D4 receptor, with minimal binding to other dopamine receptor subtypes. In animal studies, 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to improve cognitive function and reduce hyperactivity, suggesting its potential therapeutic applications in treating schizophrenia and ADHD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is not currently approved for clinical use, which limits its potential applications in human studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to explore its therapeutic applications in other psychiatric disorders, such as bipolar disorder and depression. Another direction is to investigate the potential for 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in human trials, which could pave the way for its approval for clinical use.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-isopropylphenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-isopropylphenoxy)-2-methylpropanoic acid. The acid is then converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is reacted with N-(1-methyl-4-piperidinyl)amine to form 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in treating psychiatric disorders. It has been shown to be a selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of schizophrenia and ADHD. Studies have also shown that 2-(4-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has a high affinity for the D4 receptor, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)15-6-8-17(9-7-15)23-19(3,4)18(22)20-16-10-12-21(5)13-11-16/h6-9,14,16H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJPYYPTAAZJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

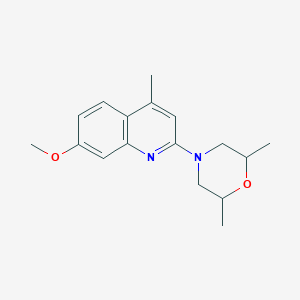
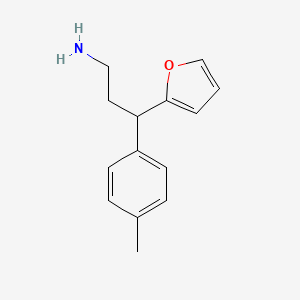

![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
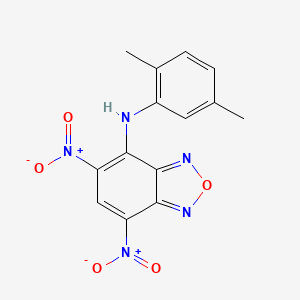
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
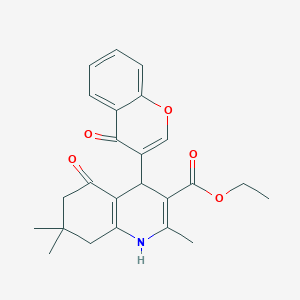
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)